molecular formula C23H21N5O2S B4246284 2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE

2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4246284
M. Wt: 431.5 g/mol
InChI Key: SFGOLULLGJSRFU-UHFFFAOYSA-N
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Description

2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyridine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl halides.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are used under conditions such as palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific receptors or enzymes.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: It can be used as a standard or reagent in analytical methods.

Mechanism of Action

The mechanism of action of 2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its function. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide
  • **2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide
  • **2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its binding affinity, selectivity, and overall biological activity. The presence of the methoxy group on the phenyl ring can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-30-20-9-7-19(8-10-20)25-21(29)16-31-23-27-26-22(18-11-13-24-14-12-18)28(23)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGOLULLGJSRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-BENZYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE

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